molecular formula C7H4BrFO B1265969 3-Bromo-4-fluorobenzaldehyde CAS No. 77771-02-9

3-Bromo-4-fluorobenzaldehyde

Cat. No.: B1265969
CAS No.: 77771-02-9
M. Wt: 203.01 g/mol
InChI Key: FAHZIKXYYRGSHF-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzaldehyde is an organic compound with the chemical formula C7H4BrFO. It appears as a white to off-white solid with a pungent odor. The compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an aldehyde group. It is sparingly soluble in water and is commonly used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde. The process typically includes dissolving 4-fluorobenzaldehyde in a suitable solvent and adding bromine at a controlled temperature. The reaction is allowed to proceed for 1-2 hours, after which the product is isolated by removing the solvent .

Another method involves the reaction of 3-bromo-4-fluorobenzoic acid halide with ammonia to form 3-bromo-4-fluorobenzoic acid amide. This amide is then dehydrated to form 3-bromo-4-fluorobenzonitrile, which is subsequently reacted with formic acid in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts such as zinc bromide can enhance the efficiency of the bromination process. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluorobenzaldehyde is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.

    Industry: Serves as an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzaldehyde varies depending on its application. In chemical synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine and fluorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound a versatile building block .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and stability. This dual substitution allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZIKXYYRGSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044989
Record name 3-Bromo-4-fluorobenzaldehyde
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Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77771-02-9
Record name 3-Bromo-4-fluorobenzaldehyde
Source CAS Common Chemistry
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Record name 3-Bromo-4-fluorobenzaldehyde
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Record name Benzaldehyde, 3-bromo-4-fluoro-
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Record name 3-Bromo-4-fluorobenzaldehyde
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Record name 3-bromo-4-fluorobenzaldehyde
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Record name 3-BROMO-4-FLUOROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm3) was added to a cooled (0° C.) suspension of powdered aluminium trichloride (90.4 g) in dry dichloromethane (100 cm3). Bromine (70.4 g) was added, and the mixture heated at the reflux temperature of 16 hours. After cooling, the reaction mixture was carefully poured onto ice and extracted with dichloromethane. The combined organic layers were washed with saturated sodium metabisulphite solution, water and brine, then dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave a dark red oil, which was purified by distillation under reduced pressure, using a 4" Vigreux column to give 3-bromo-4-fluorobenzaldehyde (45.7 g) as an oil, boiling point 85°-108° C. at 8 mmHg.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
70.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10.2 g (0.05 mol) of 3-bromo-4-fluoro-benzyl alcohol were added to a mixture of 10 g of nitric acid (density: 1.4) and 5 ml of water at 30°-35° C. and the mixture was then stirred at room temperature for 5 hours. After adding 30 g of ice, sodium hydroxide solution was added to the mixture until the pH value reached 13, and the mixture was then extracted by shaking with 200 ml of toluene. The organic phase was washed three times with 50 ml of water each time, dried over sodium sulphate and then evaporated. The residue was distilled. 6.1 g (60% of theory) of 3-bromo-4-fluoro-benzaldehyde were thus obtained in the form of an oil which slowly solidified and had a melting point of 29°-31° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 45.9 g (0.225 mol) of 3-bromo-4-fluoro-benzyl alcohol in 45 ml of methylene chloride was added dropwise to a suspension of 78 g of pyridine/CrO3 /HCl in 450 ml of methylene chloride. During this addition, the temperature of the mixture rose to about 40° C. The mixture was then subsequently stirred for 1 hour, the organic phase was decanted from the chromium salts and the solvent was distilled off in vacuo. The residue was distilled. 39 g (86% of theory) of 3-bromo-4-fluoro-benzaldehyde with a boiling point of 63°-65° C./0.3 mm Hg were thus obtained.
Quantity
45.9 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine CrO3 HCl
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A misture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water and 2 ml of Aliquat 336 (tricapryl-methyl-ammonium chloride) was added to a solution of 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 250 ml of methylene chloride at room temperature. Thereafter, 9.7 g (0.033 mol) of potassium dichromate were added to the reaction mixture and the temperature was kept at about 25° C. for 2 hours by cooling slightly. After adding 100 ml of water, the organic phase was separated off and the aqueous phase was extracted once more with 100 ml of methylene chloride. The organic phases were washed twice with 100 ml of water each time, then once with 100 ml of saturated sodium bicarbonate solution and once more with 100 ml of water, dried over sodium sulphate and evaporated in vacuo. The residue was distilled. 16.3 g (81% of theory) of 3-bromo-4-fluoro-benzaldehyde were obtained in this manner as a colorless oil with a boiling point of 65° C./0.3 mm Hg.
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Powdered aluminium trichloride (226 g) was suspended in dry dichloromethane (250 cm3) and the suspension was cooled to 0° C. 4-Fluorobenzaldehyde (124 g) was added to the stirred suspension, the temperature of the mixture being maintained below 10° C. during the addition. Stirring of the dark reaction mixture was continued at 0° C. for 15 minutes and bromine (176g) was then added in a single addition. The mixture was then heated at the reflux temperature for a total of 14 hours, the mixture being stood overnight at the ambient temperature twice within this heating period. At this point, analysis by GLC suggested only 78% bromination. Further bromine (5 cm3) was added and heating at the reflux temperature continued for a further 2 hours, but little change was observed on GLC analysis. The mixture was cooled to the ambient temperature and poured into ice (1 kg). After the ice had melted, the aqueous layer was separated and extracted with dichloromethane. The combined organic layers were washed with sodium metabisulphite solution, to remove unreacted bromine, and brine and then dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave a red oil which was purified by distillation using a 15 cm Vigreux column. The title compound (84 g) was collected as the major fraction, boiling at 144° C./28 mmHg.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 2
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 3
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 4
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-fluorobenzaldehyde
Customer
Q & A

Q1: What is the primary use of 3-Bromo-4-fluorobenzaldehyde in current research?

A: Based on the provided research, this compound serves as a crucial building block in organic synthesis. It acts as a reagent in the multi-step synthesis of lambda-cyhalothrin [], a pyrethroid insecticide. Furthermore, it functions as a precursor for synthesizing various Schiff base compounds with potential antibacterial properties [].

Q2: Are there established analytical methods for determining the purity of this compound?

A: Yes, gas chromatography (GC) has been established as a reliable method for analyzing this compound. Researchers utilize a 1m x 2mm glass column packed with 3% OV-17/Chromsorb W HP, with n-tridecane serving as the internal standard [, ]. This method offers simplicity, speed, and accuracy for determining the purity of this compound.

Q3: How does the structure of this compound lend itself to the synthesis of more complex molecules?

A: The structure of this compound, featuring both a bromine and a fluorine atom on the aromatic ring in addition to the aldehyde group, allows for diverse chemical modifications. The aldehyde group readily participates in condensation reactions, as exemplified by its reaction with ethanediol to form the corresponding aldehyde acetal []. This acetal can be further modified, highlighting the molecule's versatility as a synthetic intermediate.

Q4: Have there been investigations into alternative synthesis methods for compounds derived from this compound?

A: Yes, researchers are actively exploring alternative synthesis methods. For example, the synthesis of Schiff bases, utilizing this compound as a starting material, has been achieved through both conventional heating and ultrasonic irradiation [, ]. The ultrasonic method demonstrated advantages such as reduced reaction times, increased yields, and a more environmentally friendly approach compared to conventional methods.

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